Cas no 33926-25-9 (Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate)
Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-[(ethoxycarbonyl)oxy]-, 4-ethoxyphenyl ester
- 4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate
- (4-ethoxyphenyl) 4-ethoxycarbonyloxybenzoate
- E0257
- Ethyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate
- ETHYL 4-(4'-ETHOXYPHENOXYCARBONYL)PHENYL CARBONATE
- 4-ethoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate
- 4-Ethoxyphenyl 4-((ethoxycarbonyl)oxy)benzoate
- AKOS015840299
- DTXSID50659901
- 4-Ethoxycarbonyloxy-benzoic acid 4-ethoxy-phenyl ester
- ETHYL4-(4-ETHOXYPHENOXYCARBONYL)PHENYLCARBONATE
- 4-ethoxyphenyl 4-(ethoxycarbonyloxy)benzoate
- A924516
- CS-0183042
- T72325
- 33926-25-9
- MFCD00059379
- SCHEMBL19460696
- FT-0712277
- DB-264973
- NRRSSIQKLMBWJB-UHFFFAOYSA-N
- Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate
-
- MDL: MFCD00059379
- Inchi: 1S/C18H18O6/c1-3-21-14-9-11-15(12-10-14)23-17(19)13-5-7-16(8-6-13)24-18(20)22-4-2/h5-12H,3-4H2,1-2H3
- InChI Key: NRRSSIQKLMBWJB-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=CC=1)OC(=O)OCC)=O)C1C=CC(=CC=1)OCC
Computed Properties
- Exact Mass: 330.11000
- Monoisotopic Mass: 330.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
- Topological Polar Surface Area: 71.1A^2
Experimental Properties
- Color/Form: Not determined
- Melting Point: 105.0 to 108.0 deg-C
- Refractive Index: 1.548
- PSA: 71.06000
- LogP: 3.83980
- Solubility: Not determined
Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0257-1G |
4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate |
33926-25-9 | >98.0%(GC) | 1g |
¥2015.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X75445-1g |
(4-ethoxyphenyl) 4-ethoxycarbonyloxybenzoate |
33926-25-9 | 98% | 1g |
¥2078.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X75445-200mg |
(4-ethoxyphenyl) 4-ethoxycarbonyloxybenzoate |
33926-25-9 | 98% | 200mg |
¥628.0 | 2023-09-05 | |
| TRC | E937618-10mg |
Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate |
33926-25-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937618-50mg |
Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate |
33926-25-9 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E937618-100mg |
Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate |
33926-25-9 | 100mg |
$ 210.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E869906-1g |
4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate |
33926-25-9 | 98% | 1g |
2,599.00 | 2021-05-17 | |
| abcr | AB135819-250 mg |
Ethyl 4-(4'-Ethoxyphenoxycarbonyl)phenyl carbonate; . |
33926-25-9 | 250 mg |
€98.30 | 2023-07-20 | ||
| abcr | AB135819-1 g |
Ethyl 4-(4'-Ethoxyphenoxycarbonyl)phenyl carbonate; . |
33926-25-9 | 1 g |
€154.90 | 2023-07-20 | ||
| abcr | AB135819-5 g |
Ethyl 4-(4'-Ethoxyphenoxycarbonyl)phenyl carbonate; . |
33926-25-9 | 5 g |
€379.90 | 2023-07-20 |
Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate Suppliers
Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate
Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate (CAS No. 33926-25-9): A Comprehensive Overview
Ethyl 4-(4’-ethoxyphenoxycarbonyl)phenyl carbonate (CAS No. 33926-25-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable in the development of novel therapeutic agents and in the exploration of complex biochemical pathways.
The molecular formula of Ethyl 4-(4’-ethoxyphenoxycarbonyl)phenyl carbonate is C15H14O5, reflecting its composition of carbon, hydrogen, and oxygen atoms arranged in a specific configuration. The presence of the ethoxyphenoxycarbonyl group imparts distinct reactivity and functionality to the molecule, making it a versatile building block for organic synthesis. This group is particularly known for its role in protecting hydroxyl groups during chemical reactions, a feature that is highly beneficial in multi-step synthetic processes.
In recent years, the demand for high-quality intermediates like Ethyl 4-(4’-ethoxyphenoxycarbonyl)phenyl carbonate has surged due to advancements in drug discovery technologies. Pharmaceutical companies and research institutions are increasingly relying on such intermediates to streamline their synthetic routes and improve yield efficiency. The compound’s ability to undergo selective modifications while maintaining structural integrity has made it a preferred choice for chemists working on complex molecular architectures.
The synthesis of Ethyl 4-(4’-ethoxyphenoxycarbonyl)phenyl carbonate typically involves multi-step reactions that require precise control over reaction conditions. One common synthetic pathway involves the condensation of phenyl acetate with ethyl oxalate in the presence of a base catalyst, followed by subsequent functionalization to introduce the ethoxyphenoxycarbonyl group. This process highlights the compound’s importance as a precursor in organic synthesis, enabling the creation of more complex derivatives with tailored properties.
Recent studies have demonstrated the utility of Ethyl 4-(4’-ethoxyphenoxycarbonyl)phenyl carbonate in the development of novel pharmaceuticals. For instance, researchers have utilized this intermediate to synthesize analogs of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used for their pain-relieving and anti-inflammatory effects. The structural features of these derivatives have been optimized to enhance their biological activity while minimizing side effects, showcasing the compound’s potential in drug design.
The role of Ethyl 4-(4’-ethoxyphenoxycarbonyl)phenyl carbonate extends beyond pharmaceutical applications. In agrochemical research, this compound has been explored as a precursor for herbicides and pesticides, where its chemical stability and reactivity contribute to the development of effective crop protection agents. Additionally, its use in material science has been investigated, particularly in the synthesis of polymers and coatings that exhibit enhanced durability and functionality.
The growing interest in green chemistry has also influenced the production methods of Ethyl 4-(4’-ethoxyphenoxycarbonyl)phenyl carbonate. Researchers are increasingly adopting sustainable synthetic routes that minimize waste and reduce environmental impact. For example, catalytic processes that employ recyclable catalysts or solvent-free reactions are being developed to improve efficiency and sustainability. These advancements align with global efforts to promote environmentally responsible chemical manufacturing practices.
In conclusion, Ethyl 4-(4’-ethoxyphenoxycarbonyl)phenyl carbonate (CAS No. 33926-25-9) is a multifaceted compound with significant applications across various scientific disciplines. Its unique chemical properties make it an invaluable intermediate in pharmaceutical synthesis, while its versatility allows for diverse applications in agrochemicals and material science. As research continues to evolve, the demand for high-quality intermediates like this one is expected to grow, driving further innovation and discovery.
33926-25-9 (Ethyl 4-(4’-Ethoxyphenoxycarbonyl)phenyl Carbonate) Related Products
- 33926-46-4(4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate)
- 16494-24-9(4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate)
- 33926-17-9(Benzoic acid,4-[(methoxycarbonyl)oxy]-, 4-ethoxyphenyl ester)
- 5463-24-1(Phenyl 4-ethoxycarbonyloxy-3-methoxybenzoate)
- 89311-57-9(Benzoic acid, 4-[[(phenylmethoxy)carbonyl]oxy]-, 4-[[(phenylmethoxy)carbonyl]oxy]phenyl ester)
- 33926-39-5(Benzoic acid,4-[(butoxycarbonyl)oxy]-, 4-methoxyphenyl ester)
- 33924-76-4(Benzoic acid,4-[[(heptyloxy)carbonyl]oxy]-, 4-ethoxyphenyl ester)
- 17175-12-1(Methyl 4-(Phenoxycarbonyl)oxybenzoate)
- 15552-32-6(4-(ethoxycarbonyl)oxybenzoic Acid)
- 90293-86-0(Benzoic acid, 4-[[(2-methoxyethoxy)carbonyl]oxy]-)